3,7-Dimethyl-1-octyl propionate
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Overview
Description
3,7-Dimethyl-1-octyl propionate: is an organic compound with the molecular formula C13H26O2 . It is an ester formed from the reaction of 3,7-dimethyl-1-octanol and propionic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-1-octyl propionate typically involves the esterification of 3,7-dimethyl-1-octanol with propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
3,7-Dimethyl-1-octanol+Propionic acid→3,7-Dimethyl-1-octyl propionate+Water
Industrial Production Methods: In an industrial setting, the esterification process is optimized for higher yields and purity. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,7-Dimethyl-1-octyl propionate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol, 3,7-dimethyl-1-octanol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3,7-Dimethyl-1-octanoic acid.
Reduction: 3,7-Dimethyl-1-octanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,7-Dimethyl-1-octyl propionate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on microbial growth and its use as a pheromone in insect behavior studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: In the fragrance industry, this compound is used as a component in perfumes and flavorings due to its pleasant scent.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-1-octyl propionate involves its hydrolysis in biological systems to release 3,7-dimethyl-1-octanol and propionic acid. These products can then interact with various molecular targets and pathways. For example, 3,7-dimethyl-1-octanol can act on olfactory receptors, contributing to its fragrance properties.
Comparison with Similar Compounds
3,7-Dimethyl-1-octanol: The alcohol precursor to 3,7-dimethyl-1-octyl propionate.
3,7-Dimethyl-3-octanol: Another isomer with similar properties.
Citronellyl propionate: An ester with a similar structure but different fragrance profile.
Uniqueness: this compound is unique due to its specific ester linkage and the resulting fragrance properties. Its synthesis and reactions are well-studied, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
93804-81-0 |
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Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
3,7-dimethyloctyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
BKEKBSRLRWINPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCC(C)CCCC(C)C |
Origin of Product |
United States |
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